Cas no 2034225-86-8 (3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}propan-1-one)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}propan-1-one structure](https://ja.kuujia.com/scimg/cas/2034225-86-8x500.png)
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}propan-1-one 化学的及び物理的性質
名前と識別子
-
- 3-(3,5-dimethylisoxazol-4-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)propan-1-one
- 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]propan-1-one
- 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}propan-1-one
-
- インチ: 1S/C18H24N4O3/c1-12-6-8-17(20-19-12)24-15-5-4-10-22(11-15)18(23)9-7-16-13(2)21-25-14(16)3/h6,8,15H,4-5,7,9-11H2,1-3H3
- InChIKey: VTLZVBZTRGZMHH-UHFFFAOYSA-N
- ほほえんだ: O(C1=CC=C(C)N=N1)C1CN(C(CCC2C(C)=NOC=2C)=O)CCC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 450
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 81.4
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6490-0620-5μmol |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}propan-1-one |
2034225-86-8 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6490-0620-25mg |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}propan-1-one |
2034225-86-8 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6490-0620-50mg |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}propan-1-one |
2034225-86-8 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6490-0620-5mg |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}propan-1-one |
2034225-86-8 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6490-0620-2mg |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}propan-1-one |
2034225-86-8 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6490-0620-10mg |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}propan-1-one |
2034225-86-8 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6490-0620-20μmol |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}propan-1-one |
2034225-86-8 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6490-0620-1mg |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}propan-1-one |
2034225-86-8 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6490-0620-30mg |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}propan-1-one |
2034225-86-8 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6490-0620-40mg |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}propan-1-one |
2034225-86-8 | 40mg |
$210.0 | 2023-09-08 |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}propan-1-one 関連文献
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}propan-1-oneに関する追加情報
Introduction to Compound with CAS No. 2034225-86-8 and Product Name: 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}propan-1-one
The compound with the CAS number 2034225-86-8 and the product name 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}propan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of considerable interest in drug discovery and development. The structural features of this compound, particularly the presence of a 3,5-dimethyl-1,2-oxazole moiety and a 6-methylpyridazine substituent, contribute to its unique chemical properties and potential therapeutic applications.
In recent years, there has been a growing focus on the development of novel compounds that can modulate biological pathways associated with various diseases. The 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[6-methylpyridazin-3-yl)oxy]piperidin-1-y}propanone structure has been designed to interact with specific targets in the body, potentially leading to therapeutic effects. The oxazole ring, known for its stability and ability to participate in hydrogen bonding interactions, plays a crucial role in determining the compound's binding affinity and selectivity. Additionally, the methylpyridazine moiety introduces additional functional groups that can enhance solubility and bioavailability, which are critical factors in drug development.
Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry due to their diverse biological activities. The 3-(3,5-dimethyl-l,2 oxazol-l4 yl)-l -{3-[6-methylpyridazin-l 3 yl)oxy)piperidin-l y}propan-l-one is a prime example of how incorporating multiple heterocyclic rings can lead to the discovery of new pharmacophores. Research has shown that compounds containing both oxazole and pyridazine moieties can exhibit potent activity against various targets, including enzymes and receptors involved in inflammatory responses and cancer progression.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques has allowed chemists to efficiently construct the complex framework of this molecule. Key steps in the synthesis include the formation of the oxazole ring, followed by functionalization with the methylpyridazine group and subsequent coupling with the piperidine moiety. Each step is carefully optimized to minimize side reactions and maximize the formation of the desired product.
The biological evaluation of 3-(3,5-dimethyl-l ,2 oxazol-l4 yl)-l -{3-[6-methylpyridazin-l 3 yl)oxy)piperidin-l y}propan-l-one has revealed several interesting properties. Preliminary studies suggest that this compound exhibits significant activity against certain enzymes implicated in disease pathways. For instance, it has shown potential as an inhibitor of enzymes involved in inflammation and pain signaling. Additionally, its interaction with specific receptors has been explored, indicating that it may have applications in treating conditions such as neurodegenerative disorders.
The pharmacokinetic properties of this compound are also an area of active investigation. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its efficacy and safety profile. The structural features of 3-(3 ,5 dimethy l-l ,2 ox az ol -14 y l)-l -{ 3 -[ 6 -m ethyl py rid az ine - 13 y l ) oxy ] piper id ine - l y} pro pan - l one, particularly the presence of polar functional groups and aromatic rings , are expected to influence its solubility and metabolic stability . Further studies are needed to fully characterize these properties and optimize formulation strategies.
In conclusion,2034225 -86 -8and its corresponding product name, 3 -( 35 dim ethy l - l ,2 ox az ol -14 y l ) - l {33 [( 6 m ethyl py rid az ine -13 y l ) oxy ] piper id ine - l y } pro pan - l one, represent a significant contribution to the field of pharmaceutical chemistry. The unique structural features of this compound make it a promising candidate for further development as a therapeutic agent . Continued research into its biological activity , pharmacokinetic properties , and potential clinical applications will be essential in determining its future role in medicine . As our understanding of disease mechanisms advances , compounds like this one will play an increasingly important role in addressing unmet medical needs.
2034225-86-8 (3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}propan-1-one) 関連製品
- 1448073-46-8(3-{4-(4-methyl-4H-1,2,4-triazol-3-yl)sulfonylpiperidine-1-carbonyl}-2H-chromen-2-one)
- 2034305-87-6(5-bromo-2-chloro-N-(thiophen-2-yl)(thiophen-3-yl)methylbenzamide)
- 14745-84-7(N,N-Dimethyl-1-(1H-pyrrol-2-yl)methanamine)
- 2310123-85-2(N-(6-cyclopropylpyridin-3-yl)methylthiophene-3-carboxamide)
- 1702492-97-4(4-methyl-2,3,7,11-tetraazatricyclo7.4.0.0,2,6trideca-1(9),3,5,7-tetraene)
- 1247185-53-0(1-(4-ethyl-1H-imidazol-2-yl)propan-1-amine)
- 2247487-29-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoate)
- 931318-03-5(5-(azepan-1-yl)-2-{5-(3-methylphenoxy)methylfuran-2-yl}-1,3-oxazole-4-carbonitrile)
- 2361749-47-3(rac-tert-butyl (3aR,6aR)-1-[4-(prop-2-enamido)benzoyl]-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate)
- 2138379-50-5(1-(azetidin-3-yl)-5-(2,5-dichlorophenyl)-1H-1,2,3-triazole)




